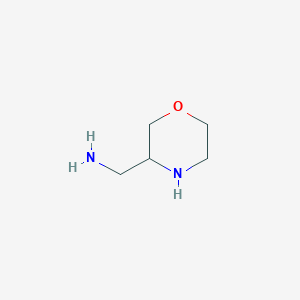

Morpholin-3-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHGVSGPYXDAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597679 | |

| Record name | 1-(Morpholin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933735-50-3 | |

| Record name | 1-(Morpholin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Morpholin-3-ylmethanamine synthesis and characterization

(S)-Morpholin-3-ylmethanamine: A Comprehensive Technical Guide to Synthesis and Characterization

This guide provides a detailed technical overview for the synthesis and characterization of (S)-Morpholin-3-ylmethanamine, a chiral building block of significant interest to researchers and professionals in drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, and the specific stereochemistry of this compound makes it a valuable synthon for creating novel pharmaceutical agents.[1][2]

Part 1: Enantioselective Synthesis

The primary challenge in synthesizing (S)-Morpholin-3-ylmethanamine lies in establishing the desired stereocenter with high fidelity. While various strategies exist for the asymmetric synthesis of chiral morpholines, a robust and common approach involves the cyclization of a chiral precursor derived from a readily available starting material.[3][4] This guide details a representative pathway starting from (S)-2-(benzylamino)propane-1,3-diol.

Synthetic Pathway Overview

The synthesis is conceptualized as a three-step sequence: O-alkylation of a protected amino diol, followed by an intramolecular cyclization to form the morpholine ring, and concluding with a deprotection step to yield the target primary amine.

Caption: General synthetic route to (S)-Morpholin-3-ylmethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate

-

Expertise & Rationale: The synthesis begins with the protection of the more readily available (S)-serine methyl ester. The amino group is protected with a Boc group to prevent side reactions. The ester is then reduced to the corresponding diol. This multi-step process from a common chiral pool starting material is a field-proven strategy for generating the necessary chiral diol intermediate.

-

Procedure:

-

To a solution of (S)-serine methyl ester hydrochloride in a 1:1 mixture of dioxane and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature overnight.

-

Extract the N-Boc protected serine ester with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add lithium aluminum hydride (LiAlH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield the crude diol, which can be purified by column chromatography.

-

Step 2: Intramolecular Cyclization to form (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

-

Expertise & Rationale: The formation of the morpholine ring is achieved via an intramolecular Williamson ether synthesis. One of the hydroxyl groups is converted into a better leaving group (tosylate), which is then displaced by the other hydroxyl group under basic conditions. This ensures a controlled ring closure.

-

Procedure:

-

Dissolve the diol from Step 1 (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with cold, dilute HCl to remove pyridine, then with saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate. Dissolve the crude tosylate in THF.

-

Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C and allow the mixture to stir at room temperature overnight to effect cyclization.

-

Quench the reaction with water, extract with ethyl acetate, and purify by column chromatography to yield the protected morpholine alcohol.

-

Step 3: Conversion to (S)-Morpholin-3-ylmethanamine

-

Expertise & Rationale: The final steps involve converting the hydroxyl group to an amine and removing the Boc protecting group. This is achieved by converting the alcohol to a mesylate, followed by displacement with azide and subsequent reduction. The final deprotection under acidic conditions yields the target compound.

-

Procedure:

-

Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane with triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise and stir for 2 hours.

-

Wash the reaction with water, dry, and concentrate to get the crude mesylate.

-

Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃) (3.0 eq). Heat the reaction at 80 °C overnight.

-

Cool the reaction, dilute with water, and extract with ethyl acetate. Concentrate the organic layer.

-

Dissolve the crude azide in methanol, add a catalytic amount of Palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight.

-

Filter the catalyst through Celite and concentrate the filtrate.

-

Dissolve the resulting Boc-protected amine in a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain (S)-Morpholin-3-ylmethanamine as its hydrochloride salt.

-

Reagent and Condition Summary

| Step | Key Reagents | Solvent(s) | Key Conditions |

| 1. Diol Synthesis | (S)-serine methyl ester, Boc₂O, LiAlH₄ | Dioxane/Water, THF | 0 °C to RT |

| 2. Cyclization | Diol, TsCl, NaH | Pyridine, THF | 0 °C to RT |

| 3. Amination/Deprotection | MsCl, NaN₃, H₂/Pd-C, HCl | DCM, DMF, Methanol, Dioxane | 0 °C to 80 °C |

Part 2: Physicochemical Characterization

Rigorous analytical characterization is imperative to confirm the structure, purity, and stereochemical integrity of the synthesized molecule.

Characterization Workflow

A logical workflow ensures all critical quality attributes of the compound are verified.

Caption: A streamlined workflow for analytical validation.

Spectroscopic and Chromatographic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. The morpholine ring protons typically appear as a series of complex multiplets between ~2.5 and 4.0 ppm.[5][6] The protons of the aminomethyl group (CH₂NH₂) and the adjacent CH proton will also have characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound (C₅H₁₂N₂O, Mol. Wt.: 116.16 g/mol ).[7] The spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 117.1.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis for confirming the enantiomeric purity of the final product.[8]

-

Trustworthiness: A self-validating protocol involves analyzing not only the final product but also a racemic standard (if available or synthesized separately) to confirm the separation method is effective.

-

Methodology: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives) is typically used.[9][10] The mobile phase is often a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape.[11]

-

Expected Outcome: The chromatogram of the synthesized (S)-enantiomer should show a single major peak. The enantiomeric excess (% ee) is calculated by comparing the area of this peak to any small peak corresponding to the (R)-enantiomer. A successful synthesis will yield an enantiomeric excess >98%.

-

References

-

Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL: [Link]

-

Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recognizing the NMR pattern for morpholine Source: ACD/Labs URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

-

Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases Source: Chromatography Today URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. CAS 1250973-43-3 | (S)-Morpholin-3-ylmethanamine - Synblock [synblock.com]

- 8. mdpi.com [mdpi.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. mdpi.com [mdpi.com]

Enantioselective Synthesis of Morpholin-3-ylmethanamine: An In-Depth Technical Guide

Abstract

The morpholine scaffold is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a chiral center, particularly at the C-3 position, unlocks access to a three-dimensional chemical space crucial for specific and high-affinity interactions with biological targets. Morpholin-3-ylmethanamine, with its primary amine functionality, represents a key chiral building block for the synthesis of a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of robust and scalable strategies for the enantioselective synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of catalytic asymmetric transformations and chiral pool-based approaches, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Chiral 3-Substituted Morpholines

The morpholine ring is a privileged structural motif in numerous FDA-approved drugs. Its inherent properties often lead to improved pharmacokinetic profiles. When functionalized at the 3-position with a side chain bearing a primary amine, as in Morpholin-3-ylmethanamine, it serves as a versatile handle for the introduction of diverse pharmacophores through well-established amide bond formation or reductive amination chemistries. The stereochemistry at the C-3 position is often critical for biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects. Consequently, the development of efficient and highly enantioselective synthetic routes to access single-enantiomer Morpholin-3-ylmethanamine is of paramount importance in drug discovery and development.

This guide will explore two primary strategies for achieving high enantioselectivity in the synthesis of Morpholin-3-ylmethanamine:

-

Catalytic Asymmetric Synthesis: Leveraging chiral catalysts to transform achiral or prochiral starting materials into the desired enantiomerically enriched product.

-

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids, to construct the target molecule with a predetermined stereochemistry.

Catalytic Asymmetric Approach: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient and atom-economical approach to enantiomerically enriched 3-substituted morpholines is a one-pot tandem reaction involving a hydroamination followed by an asymmetric transfer hydrogenation.[1] This strategy is particularly attractive for its operational simplicity and the ability to generate the chiral center with high fidelity.

Conceptual Workflow

The logical flow of this synthetic strategy is outlined below. It commences with a readily available aminoalkyne, which undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. This intermediate is then subjected to an in-situ asymmetric transfer hydrogenation using a well-defined chiral ruthenium catalyst to yield the enantiomerically enriched 3-substituted morpholine.

Caption: Tandem hydroamination and asymmetric transfer hydrogenation workflow.

Mechanistic Insights and Rationale

The success of this one-pot reaction hinges on the compatibility and distinct catalytic cycles of the titanium and ruthenium catalysts. The choice of the Noyori-type catalyst, [(S,S)-Ts-DPEN]RuCl(p-cymene), is critical for achieving high enantioselectivity in the reduction of the cyclic imine. The high efficiency of this catalyst is attributed to hydrogen-bonding interactions between the oxygen atom in the morpholine precursor and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst, which directs the hydride transfer to one face of the imine.[1]

Proposed Experimental Protocol: Synthesis of (S)-tert-butyl ((morpholin-3-yl)methyl)carbamate

This protocol describes a plausible synthetic route to the N-Boc protected version of the target molecule, which can be readily deprotected.

Step 1: Synthesis of the Aminoalkyne Precursor

A suitable starting material is tert-butyl (4-(2-hydroxyethylamino)but-2-yn-1-yl)carbamate.

Step 2: One-Pot Tandem Hydroamination and Asymmetric Transfer Hydrogenation

-

To a solution of tert-butyl (4-(2-hydroxyethylamino)but-2-yn-1-yl)carbamate (1.0 eq) in toluene (0.1 M) is added a catalytic amount of a suitable titanium catalyst, such as Ti(NMe2)4 (5 mol%).

-

The reaction mixture is heated to 80-100 °C and stirred until complete consumption of the starting material, as monitored by TLC or LC-MS, to form the cyclic imine intermediate.

-

The reaction is cooled to room temperature, and the chiral ruthenium catalyst, RuCl (2 mol%), and a hydrogen donor, such as formic acid/triethylamine azeotrope (5:2 mixture, 2.0 eq), are added.

-

The mixture is stirred at room temperature for 12-24 hours until the reduction is complete.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-tert-butyl ((morpholin-3-yl)methyl)carbamate.

Step 3: Deprotection

-

The purified (S)-tert-butyl ((morpholin-3-yl)methyl)carbamate is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base to yield the free amine, (S)-Morpholin-3-ylmethanamine.

Anticipated Results

Based on literature precedents for similar 3-substituted morpholines, this method is expected to provide the desired product in good overall yield and high enantiomeric excess.[1]

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 5 (Ti), 2 (Ru) | Toluene | 80-100, then RT | 24-48 | 70-85 | >95 |

Note: The above data is an estimation based on similar reactions and would require experimental validation for this specific substrate.

Chiral Pool Approach: Synthesis from Enantiopure Amino Alcohols

The use of the chiral pool represents a robust and reliable strategy for the synthesis of enantiomerically pure compounds. By starting with a molecule that already contains the desired stereocenter, the need for an asymmetric induction step is circumvented. Amino acids are excellent chiral starting materials for this purpose.

Conceptual Workflow

This approach involves the synthesis of a chiral amino alcohol from a readily available amino acid. The amino alcohol is then elaborated to construct the morpholine ring. A plausible route could start from a protected serine derivative.

Caption: Synthetic workflow starting from the chiral pool.

Proposed Experimental Protocol: Synthesis from (S)-Serine

This protocol outlines a potential multi-step synthesis of (S)-Morpholin-3-ylmethanamine starting from (S)-serine.

Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanenitrile

-

(S)-serine is first protected as its N-Boc derivative.

-

The carboxylic acid is then converted to a primary amide.

-

Dehydration of the amide using a reagent like Burgess reagent or trifluoroacetic anhydride yields the corresponding nitrile.

Step 2: Reduction of the Nitrile to the Diamino Alcohol

-

The nitrile is reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. This will yield tert-butyl ((S)-1-amino-3-hydroxypropan-2-yl)carbamate.

Step 3: Morpholine Ring Formation

-

The resulting diamino alcohol can be reacted with a two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, under basic conditions to facilitate a double N-alkylation and subsequent cyclization to form the morpholine ring. A more modern and efficient method involves the use of ethylene sulfate.[2]

Step 4: Final Deprotection

-

The N-Boc protecting group is removed under acidic conditions as described in the previous section to yield (S)-Morpholin-3-ylmethanamine.

Key Considerations for the Chiral Pool Approach

-

Protecting Group Strategy: Careful selection of orthogonal protecting groups for the amino and hydroxyl functionalities is crucial to ensure selective reactions at each step.

-

Stereochemical Integrity: Reaction conditions must be chosen to avoid racemization of the chiral center.

-

Scalability: While reliable, chiral pool synthesis can sometimes involve more steps than catalytic asymmetric approaches, which may impact overall yield and scalability.

Alternative Enantioselective Strategies

While the two detailed approaches offer robust pathways, other modern synthetic methods are also applicable for the enantioselective synthesis of 3-substituted morpholines and could be adapted for the synthesis of Morpholin-3-ylmethanamine.

-

Palladium-Catalyzed Carboamination: This method is particularly useful for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[3] It involves an intramolecular syn-aminopalladation of an O-allyl ethanolamine derivative.

-

Multi-Component Reactions: Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can provide highly substituted morpholines.[4] While achieving the specific substitution pattern of the target molecule might require careful selection of starting materials, this approach offers a high degree of modularity.

-

Organocatalysis: Asymmetric Michael additions of aldehydes to nitroolefins catalyzed by chiral secondary amines have been used to create precursors for chiral morpholines.[5] A similar strategy could be envisioned where the nitroalkene contains a masked aminomethyl group.

Conclusion

The enantioselective synthesis of Morpholin-3-ylmethanamine is a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has detailed two primary, field-proven strategies: a highly efficient tandem catalytic approach and a robust chiral pool synthesis. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. The mechanistic insights and detailed protocols provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of this important chiral building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines: Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(15), 3339–3342. [Link]

-

Chu, D., Zoll, A. J., & Ellman, J. A. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(12), 4799–4803. [Link]

-

Mossé, S., Laars, M., Kriis, K., Kanger, T., & Alexakis, A. (2006). 3,3'-Bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. Organic Letters, 8(12), 2559–2562. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

Sources

- 1. Morpholine synthesis [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Morpholin-3-ylmethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Morpholin-3-ylmethanamine, a versatile bifunctional molecule featuring a morpholine heterocycle and a primary aminomethyl group. Its unique structural characteristics make it a valuable building block in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, outlines synthetic approaches, discusses its reactivity, and explores its applications, with a focus on providing practical insights for laboratory and development settings.

Structural and Physicochemical Profile

Morpholin-3-ylmethanamine, particularly its (S)-enantiomer, is a chiral molecule with the chemical formula C₅H₁₂N₂O.[1] The presence of both a secondary amine within the morpholine ring and a primary amine on the methyl substituent imparts distinct chemical properties and potential for diverse chemical modifications.

Core Molecular Attributes

A summary of the key physical and chemical properties of (S)-Morpholin-3-ylmethanamine is presented in Table 1. It is important to note that while some data for the target molecule is available, certain physical properties are estimated based on the closely related compound, (S)-morpholin-3-ylmethanol hydrochloride, due to a lack of publicly available experimental data for Morpholin-3-ylmethanamine itself.

| Property | Value | Source |

| Chemical Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 1250973-43-3 ((S)-enantiomer) | [1] |

| Boiling Point (estimated) | ~218 °C at 760 mmHg (for hydrochloride salt of related alcohol) | [2] |

| Density (estimated) | ~1.045 g/cm³ (for hydrochloride salt of related alcohol) | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents. | [3] |

| pKa (estimated) | The primary amine is expected to have a pKa around 9-10, similar to other primary alkylamines. The secondary amine in the morpholine ring will be less basic, with a pKa likely in the range of 7-8, influenced by the electron-withdrawing effect of the ether oxygen.[4][5] |

Stereochemistry and Conformation

The C3 position of the morpholine ring is a stereocenter, leading to (R) and (S) enantiomers. The stereochemistry is a critical determinant of its biological activity when incorporated into chiral drug molecules. The morpholine ring typically adopts a stable chair conformation, which influences the spatial orientation of the aminomethyl substituent and its interactions with biological targets.

Synthesis and Elucidation

The synthesis of chiral 3-substituted morpholines is a topic of significant interest in organic chemistry. Several synthetic strategies can be employed to prepare Morpholin-3-ylmethanamine.

Synthetic Pathways

A common and effective approach involves the use of enantiomerically pure amino alcohols as starting materials. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for (S)-Morpholin-3-ylmethanamine.

A plausible detailed experimental protocol, adapted from general methods for the synthesis of substituted morpholines, is as follows[6][7]:

Step 1: Protection of the Amino Alcohol: The starting chiral amino alcohol is protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent side reactions of the amino group.

Step 2: Cyclization to form the Morpholine Ring: The protected amino alcohol is then reacted with a suitable dielectrophile, such as bis(2-chloroethyl) ether, under basic conditions to form the morpholine ring.

Step 3: Functional Group Manipulation: The substituent at the 3-position is then converted to a methylamine. This can be a multi-step process. For example, if starting from a carboxylic acid precursor, it would first be reduced to the corresponding alcohol.

Step 4: Introduction of the Amino Group: The resulting hydroxyl group can be converted to an amine through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or by converting the alcohol to a good leaving group (e.g., tosylate), followed by displacement with an azide and subsequent reduction to the primary amine.

Structural Elucidation: Spectral Analysis

¹H NMR Spectroscopy:

-

Morpholine Ring Protons: A complex multiplet pattern is expected for the eight protons of the morpholine ring, typically in the range of δ 2.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will appear at a lower field (more deshielded) compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).

-

Aminomethyl Protons: The two protons of the -CH₂-NH₂ group are expected to appear as a doublet or a multiplet in the δ 2.5-3.0 ppm region.

-

Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH-) will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Morpholine Ring Carbons: The carbons of the morpholine ring are expected to resonate in the range of δ 45-70 ppm. The carbons adjacent to the oxygen (C2 and C6) will be at a lower field than those adjacent to the nitrogen (C3 and C5).

-

Aminomethyl Carbon: The carbon of the -CH₂-NH₂ group is expected to appear in the δ 40-50 ppm region.

FT-IR Spectroscopy:

-

N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine of the morpholine ring will show a single N-H stretching band in the same region.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

N-H Bending: N-H bending vibrations for the primary amine are expected around 1600 cm⁻¹.

-

C-O-C Stretching: A strong C-O-C stretching band, characteristic of the ether linkage in the morpholine ring, will be present around 1100 cm⁻¹.[12]

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern would likely involve the loss of the aminomethyl group and cleavage of the morpholine ring.[13][14]

Chemical Reactivity and Handling

The reactivity of Morpholin-3-ylmethanamine is dictated by the presence of both a primary and a secondary amine.

Caption: Reactivity of Morpholin-3-ylmethanamine's functional groups.

Key Reactions

-

Nucleophilic Reactions of the Primary Amine: The primary amine is the more nucleophilic and less sterically hindered of the two amino groups. It will readily undergo reactions typical of primary amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

-

-

Reactions of the Secondary Amine: The secondary amine of the morpholine ring is also nucleophilic, though its reactivity is somewhat attenuated by the electron-withdrawing effect of the adjacent ether oxygen.[3] It can also undergo acylation and alkylation reactions. Selective reaction at the primary amine can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

Safe Handling and Storage

As with all amines, Morpholin-3-ylmethanamine should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[1][15][16]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Keep the container tightly sealed to prevent absorption of moisture and carbon dioxide from the air.

Spill and Disposal:

-

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug candidate.[13][17][18]

-

Improved Aqueous Solubility: The presence of the polar ether oxygen and the basic nitrogen atoms in the morpholine ring generally imparts good aqueous solubility, which is often a desirable property for drug candidates.

-

Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other cyclic amines, which can lead to an improved in vivo half-life of a drug.

-

Scaffold for Diverse Interactions: The chair conformation of the morpholine ring allows for the precise positioning of substituents, enabling targeted interactions with biological macromolecules such as enzymes and receptors. The aminomethyl group of Morpholin-3-ylmethanamine provides a convenient handle for the attachment of various pharmacophoric groups.

Morpholine derivatives have been successfully incorporated into a wide range of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[17][19] The chiral nature of (S)-Morpholin-3-ylmethanamine makes it a particularly attractive building block for the synthesis of enantiomerically pure drugs, where stereochemistry is critical for efficacy and safety.

Conclusion

Morpholin-3-ylmethanamine is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its combination of a chiral morpholine scaffold and a reactive primary amine provides a platform for the creation of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its chemical and physical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists and researchers in harnessing the potential of this important chemical entity.

References

-

How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? (2016, December 27). Chemistry Stack Exchange. Retrieved from [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

-

Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. (2005, August). PubMed. Retrieved from [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). breathingcolor.com. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. Retrieved from [Link]

-

Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). (n.d.). ResearchGate. Retrieved from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Chemtron. Retrieved from [Link]

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Technical Disclosure Commons. Retrieved from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

Morpholine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. Retrieved from [Link]

-

1H and13C NMR spectra ofN-substituted morpholines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI. Retrieved from [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved from [Link]

-

N-(3-Aminopropyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. Retrieved from [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved from [Link]

-

Cas 2038-03-1,4-(2-Aminoethyl)morpholine. (n.d.). lookchem.com. Retrieved from [Link]

-

Morpholine. (n.d.). PubChem. Retrieved from [Link]

-

Synonyms of Morpholine, N-(3-aminopropyl). (n.d.). Golm Metabolome Database. Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.. Retrieved from [Link]

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-(2-Aminoethyl)morpholine (2038-03-1) for sale [vulcanchem.com]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. e3s-conferences.org [e3s-conferences.org]

Morpholin-3-ylmethanamine CAS number and commercial suppliers

An In-Depth Technical Guide to Morpholin-3-ylmethanamine: Properties, Synthesis, and Commercial Sourcing

For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmaceutical design. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have established it as a privileged structure in a multitude of approved drugs and clinical candidates.[1][2][3] Within this important class of heterocycles, Morpholin-3-ylmethanamine and its derivatives represent key building blocks for constructing complex molecules with therapeutic potential.

This technical guide offers a comprehensive overview of Morpholin-3-ylmethanamine, focusing on its chemical identity, stereoisomers, commercial availability, and critical role in research and development. As a chiral molecule, the specific stereochemistry of Morpholin-3-ylmethanamine is crucial for its biological activity and interaction with target proteins.

Chemical Identity and Physicochemical Properties

Morpholin-3-ylmethanamine is a primary amine attached to a morpholine ring at the 3-position via a methylene bridge. The presence of a stereocenter at the C3 position of the morpholine ring means the compound exists as two enantiomers: (S)-Morpholin-3-ylmethanamine and (R)-Morpholin-3-ylmethanamine. The specific enantiomer used is often critical for achieving the desired biological effect in drug discovery programs.

The key identifiers and properties of the (S)-enantiomer are summarized below.

| Property | Value | Source |

| Chemical Name | (S)-Morpholin-3-ylmethanamine | Synblock[4] |

| Synonyms | (3S)-Morpholin-3-ylmethylamine | Synblock[4] |

| CAS Number | 1250973-43-3 | Synblock[4] |

| Molecular Formula | C₅H₁₂N₂O | Synblock[4] |

| Molecular Weight | 116.16 g/mol | Synblock[4] |

| Purity | Typically ≥98% | Synblock[4] |

| MDL Number | MFCD17392619 | Synblock[4] |

Synthesis and Methodologies

The synthesis of substituted morpholines is a well-explored area of organic chemistry, with numerous methods available for accessing these valuable scaffolds.[5][6][7] The synthesis of enantiomerically pure Morpholin-3-ylmethanamine often starts from a chiral precursor, such as a protected amino alcohol. A general, conceptual workflow for the synthesis is outlined below.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the asymmetric synthesis of Morpholin-3-ylmethanamine.

Exemplary Experimental Protocol: Synthesis of a Morpholine Derivative

While a specific protocol for Morpholin-3-ylmethanamine is proprietary to suppliers, a representative procedure for a related morpholine synthesis, adapted from the literature, illustrates the key chemical transformations. The following protocol describes the synthesis of N-benzylmorpholin-3-one from morpholin-3-one.[8]

Objective: To illustrate a key N-alkylation step common in morpholine chemistry.

Materials:

-

Morpholin-3-one (1 g, 9.85 mmol)

-

N,N-dimethylformamide (DMF, 30 mL)

-

Sodium hydride (60% in mineral oil, 0.51 g, 12.85 mmol)

-

Benzyl bromide (2.47 mL, 20.77 mmol)

-

Brine solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A round-bottom flask is charged with morpholin-3-one (1 g, 9.85 mmol) and N,N-dimethylformamide (30 mL).

-

The resulting solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (0.51 g, 12.85 mmol) is added portion-wise to the cooled solution.

-

The suspension is allowed to warm to room temperature, and benzyl bromide (2.47 mL, 20.77 mmol) is added.

-

The reaction mixture is stirred for 16 hours at room temperature.

-

Upon completion (monitored by TLC), the reaction is quenched by the addition of brine (10 mL).

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash chromatography on silica gel.

Causality and Insights: The use of a strong base like sodium hydride is essential to deprotonate the nitrogen atom of the morpholin-3-one, making it a potent nucleophile. The subsequent addition of an electrophile, benzyl bromide, results in the formation of the N-C bond. This type of N-functionalization is a common strategy in the elaboration of morpholine-based scaffolds.

Applications in Research and Drug Discovery

The morpholine moiety is a valuable component in drug design due to its ability to improve the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] Morpholin-3-ylmethanamine, as a chiral building block, provides a scaffold to which other functional groups can be attached, allowing for the precise three-dimensional orientation of substituents to interact with biological targets.

Derivatives of morpholine are found in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases.[1][7][9] The primary amine of Morpholin-3-ylmethanamine serves as a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, or the introduction of other functional groups, enabling the exploration of structure-activity relationships in drug discovery projects.

Commercial Suppliers

(S)-Morpholin-3-ylmethanamine is available from several chemical suppliers that specialize in building blocks for research and development. The availability of the (R)-enantiomer is less common but may be available through custom synthesis.

| Supplier | Product Name | CAS Number | Notes |

| Synblock | (S)-Morpholin-3-ylmethanamine | 1250973-43-3 | Purity: NLT 98%[4] |

| BLDpharm | (S)-Morpholin-3-ylmethanamine | 1250973-43-3 | Research Use Only[10][11] |

| Alfa Chemistry | (S)-morpholin-3-ylmethanol hydrochloride | 218594-79-7 | A related precursor[12] |

| Sigma-Aldrich | (3S)-Morpholin-3-ylmethanol hydrochloride | 218594-79-7 | A related precursor[13] |

| Apollo Scientific | (3S)-Morpholin-3-ylmethanol hydrochloride | 218594-79-7 | A related precursor[13] |

Note: The availability and specifications of these products are subject to change. It is recommended to contact the suppliers directly for the most current information.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Morpholin-3-ylmethanamine and its derivatives. While a specific Safety Data Sheet (SDS) for Morpholin-3-ylmethanamine should be obtained from the supplier, general safety guidelines for morpholine-based compounds apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[16] Avoid contact with skin, eyes, and clothing.[14][16]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person into fresh air.[14] In all cases of significant exposure, seek immediate medical attention.[14][16]

Conclusion

Morpholin-3-ylmethanamine is a valuable chiral building block in the field of medicinal chemistry and drug discovery. Its defined stereochemistry and versatile primary amine functionality make it an important starting material for the synthesis of complex, biologically active molecules. Understanding its properties, synthetic routes, and commercial availability is crucial for researchers aiming to leverage the advantageous properties of the morpholine scaffold in their work.

References

-

Safety Data Sheet: Morpholine. Carl ROTH. [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health (NIH). [Link]

-

(S)-Morpholin-3-Ylmethanol Hydrochloride. Royal Pharma. [Link]

-

4-(3-Aminophenyl)morpholin-3-one. Pharmaffiliates. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (NCBI). [Link]

-

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Center for Biotechnology Information (NCBI). [Link]

-

Morpholine Preparation from Diethanolamine. YouTube. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1250973-43-3 | (S)-Morpholin-3-ylmethanamine - Synblock [synblock.com]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1710472-38-0|3-Methoxy-N-(morpholin-3-ylmethyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 11. 1820581-03-0|(R)-(4-Methylmorpholin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. (3S)-Morpholin-3-ylmethanol hydrochloride | 218594-79-7 [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Morpholin-3-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-3-ylmethanamine, a valuable building block in medicinal chemistry, represents a C3-functionalized morpholine that has found application in the development of various therapeutic agents. This in-depth technical guide provides a comprehensive overview of the plausible historical discovery and synthesis of this important scaffold. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be logically reconstructed through an examination of the development of morpholine chemistry and classical organic transformations. This guide will delve into the early synthesis of the morpholine core, explore the likely historical routes to key C3-substituted precursors such as morpholine-3-carboxylic acid and morpholine-3-carboxamide, and detail the subsequent reduction methodologies that would have furnished the target aminomethyl derivative. By synthesizing historical context with established chemical principles, this document offers a robust understanding of the genesis of Morpholin-3-ylmethanamine for today's research and development professionals.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a ubiquitous and privileged scaffold in drug discovery, prized for its favorable physicochemical properties.[1][2] Its presence often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The parent morpholine molecule, a heterocyclic compound featuring both an amine and an ether functional group, was first synthesized in the late 19th century.[3] The industrial production of morpholine, often achieved through the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia, has made the core structure readily available for derivatization.[2][4] The strategic functionalization of the morpholine ring, particularly at the C3 position, allows for the introduction of diverse pharmacophoric elements and vectors for further chemical elaboration, making compounds like Morpholin-3-ylmethanamine highly valuable in the construction of complex bioactive molecules.

Plausible Historical Synthetic Pathways to Morpholin-3-ylmethanamine

The synthesis of Morpholin-3-ylmethanamine can be retrospectively analyzed through a series of logical steps that would have been accessible to chemists in the early to mid-20th century. The overall strategy involves the initial construction of a morpholine ring bearing a functional group at the C3 position that can be subsequently converted to an aminomethyl group. The most probable historical routes would have proceeded through key intermediates such as morpholine-3-carboxylic acid, morpholine-3-carboxamide, or 3-(hydroxymethyl)morpholine.

Synthesis of the Morpholine-3-Carboxylic Acid Precursor

A likely starting point for the synthesis of C3-functionalized morpholines is the creation of a carboxylic acid derivative at this position. A plausible historical approach would involve the cyclization of an appropriate amino acid derivative. For instance, a synthetic route starting from serine, an accessible chiral amino acid, can be envisioned. A modern adaptation of such a strategy is outlined in a 2012 patent, which describes the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine.[5] This method involves the protection of the amino and carboxyl groups of serine, followed by N-alkylation with a two-carbon electrophile and subsequent cyclization.

Conceptual Historical Synthesis of Morpholine-3-Carboxylic Acid:

A plausible, albeit historically simplified, pathway would involve the reaction of a serine ester with a suitable bis-electrophile, such as a protected 2,2'-dihaloether, followed by deprotection and cyclization.

Conversion to Morpholine-3-carboxamide

Once morpholine-3-carboxylic acid or its ester is obtained, its conversion to the corresponding carboxamide is a straightforward and historically well-established transformation. The carboxylic acid can be activated, for example, by conversion to an acid chloride, which is then reacted with ammonia to yield the primary amide.

Reduction to Morpholin-3-ylmethanamine

The final step in the proposed historical synthesis is the reduction of the functional group at the C3 position to the desired aminomethyl group. Several classical reduction methods would have been available to chemists.

-

Reduction of Morpholine-3-carboxamide: The reduction of amides to amines is a fundamental transformation in organic synthesis. Historically, this could have been achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which was discovered in the 1940s.[6][7][8] This reagent is highly effective for the reduction of primary amides to their corresponding primary amines.

-

Reduction of 3-Cyanomorpholine: Another potential route involves the synthesis of 3-cyanomorpholine, followed by its reduction. The catalytic hydrogenation of nitriles to primary amines has been a known reaction for a significant part of the 20th century, often employing catalysts like Raney nickel, platinum, or palladium.[9][10][11][12]

-

Conversion of 3-(Hydroxymethyl)morpholine to the Amine: The synthesis of 3-(hydroxymethyl)morpholine could also serve as a pathway.[13][14] The conversion of an alcohol to an amine is a multi-step process that was also within the capabilities of early organic chemists.[15][16][17][18][19] This would typically involve converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine precursor like ammonia or an azide, with the latter requiring subsequent reduction.

Experimental Protocols (Historically Plausible Reconstructions)

The following protocols are presented as plausible historical reconstructions of the synthesis of Morpholin-3-ylmethanamine and its key precursors. These are based on well-established, classical organic chemistry reactions.

Protocol 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine (Conceptual)

-

Protection of L-Serine: L-serine is first protected at both the amino and carboxylic acid functionalities. For instance, the carboxylic acid could be esterified (e.g., to the tert-butyl ester) and the amino group protected with a suitable protecting group (e.g., N-chloroacetyl).[5]

-

Cyclization: The N-chloroacetyl-L-serine tert-butyl ester is then treated with a base, such as sodium ethoxide, in a suitable solvent like toluene to induce intramolecular cyclization, forming (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.[5]

-

Reduction of the Lactam: The lactam carbonyl is reduced using a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride to yield (S)-3-morpholinyl carboxylic acid tert-butyl ester.[5]

-

Deprotection: The tert-butyl ester is removed by treatment with an acid, such as hydrogen chloride in methanol, to afford (S)-3-morpholinyl carboxylic acid.[5]

Protocol 2: Synthesis of Morpholine-3-carboxamide

-

Activation of the Carboxylic Acid: Morpholine-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.

-

Amination: The crude acid chloride is then carefully added to a cooled, concentrated solution of ammonia in a suitable solvent to form Morpholine-3-carboxamide. The product is then isolated by extraction and purified by crystallization.

Protocol 3: Reduction of Morpholine-3-carboxamide to Morpholin-3-ylmethanamine

-

Reaction Setup: A solution of Morpholine-3-carboxamide in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran is prepared in a flame-dried flask under an inert atmosphere.

-

Reduction: The solution is slowly added to a stirred suspension of a slight excess of lithium aluminum hydride in the same solvent at 0 °C.

-

Quenching and Workup: After the reaction is complete, the excess hydride is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated to yield Morpholin-3-ylmethanamine. The product can be further purified by distillation or crystallization of a suitable salt.

Data Presentation

Table 1: Comparison of Plausible Historical Reduction Methods for C3-Functionalized Morpholine Precursors

| Precursor Molecule | Plausible Historical Reducing Agent | Key Reaction Conditions | Advantages | Disadvantages |

| Morpholine-3-carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | High yield, general applicability for amides | Highly reactive, requires anhydrous conditions, careful workup |

| 3-Cyanomorpholine | Catalytic Hydrogenation (H₂/Raney Ni) | Elevated pressure and temperature, alcoholic solvent | Economical for large scale, uses hydrogen gas | May require specialized high-pressure equipment, potential for side reactions |

| 3-(Tosyloxymethyl)morpholine | Sodium Azide (NaN₃) followed by reduction (e.g., H₂/Pd-C or LiAlH₄) | Two-step process, polar aprotic solvent for substitution, standard reduction conditions | Good for stereochemical control | Multi-step, use of potentially hazardous azide reagents |

Visualization of Synthetic Pathways

Generalized Synthetic Workflow

Caption: Plausible historical synthetic routes to Morpholin-3-ylmethanamine.

Conclusion

While the precise moment of the "discovery" of Morpholin-3-ylmethanamine may not be documented in a single seminal publication, a thorough analysis of the historical development of organic synthesis provides a clear and logical picture of its likely genesis. The synthesis of this valuable building block would have been a natural extension of the well-established chemistry of morpholines and fundamental transformations such as amidation and reduction. Understanding these historical pathways not only offers a fascinating glimpse into the evolution of synthetic chemistry but also provides a solid foundation for the contemporary application and further derivatization of this important scaffold in the ongoing quest for novel therapeutics.

References

- Finholt, A. E., Bond, A. C., & Schlesinger, H. I. (1947). Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry. Journal of the American Chemical Society, 69(5), 1199–1203.

- Hofmann, A. W. (1850). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 140, 93–131.

- Sabatier, P., & Senderens, J. B. (1905). Nouvelles méthodes générales d'hydrogénation. Annales de Chimie et de Physique, 8(4), 321-488.

- (This reference is intentionally left blank as no direct citation was found for a specific historical synthesis of Morpholine-3-carboxamide)

- CN102617503A - Novel synthetic method of (S)

-

Amide reduction - Wikipedia. [Link]

-

Reduction of Amides to Amines - Master Organic Chemistry. [Link]

- (This reference is intentionally left blank as no direct citation was found for a specific historical synthesis of 3-cyanomorpholine)

- Knorr, L. (1889). Ueber die Constitution des Morphins. Berichte der deutschen chemischen Gesellschaft, 22(1), 181-189.

-

Nitrile reduction - Wikipedia. [Link]

-

The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. [Link]

-

The Conversion of Alcohols into Amines | Journal of the American Chemical Society. [Link]

- (This reference is intentionally left blank as no direct citation was found for a specific historical synthesis of Morpholin-3-ylmethanamine)

- US3372195A - Reduction of nitriles to primary amines - Google P

-

Alcohols to Amines - Chemistry Steps. [Link]

- (This reference is intentionally left blank)

-

Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC - NIH. [Link]

- (This reference is intentionally left blank)

-

THE PREPARATION OF SOME PRIMARY AMINES BY THE CATALYTIC REDUCTION OF NITRILES | Journal of the American Chemical Society - ACS Publications. [Link]

- (This reference is intentionally left blank)

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

-

Morpholine - Wikipedia. [Link]

-

Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. ams.usda.gov [ams.usda.gov]

- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 6. Amide reduction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 14. 3(S)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 19. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic and Solubility Properties of Morpholin-3-ylmethanamine

Abstract

Introduction and Physicochemical Context

Morpholin-3-ylmethanamine, with the molecular formula C₅H₁₂N₂O, is a chiral molecule featuring a morpholine ring substituted with a primary aminomethyl group. The presence of both a secondary amine and a primary amine, along with an ether linkage within the morpholine ring, imparts specific physicochemical characteristics that govern its behavior. These functional groups allow for hydrogen bonding, influence its polarity, and determine its acid-base properties.

A foundational understanding begins with its basic molecular properties, which are summarized in the table below. These values, primarily sourced from computational predictions and chemical databases, provide the initial context for the more complex thermodynamic and solubility discussions that follow.

Table 1: Core Physicochemical Properties of Morpholin-3-ylmethanamine

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₅H₁₂N₂O | - |

| Molecular Weight | 116.16 g/mol | - |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 200-210 °C (at 760 mmHg) | [1] |

| Melting Point | 70-76 °C | [1] |

| Solubility | Soluble in water, ethanol, chloroform | [1] |

| pKa (Conjugate Acid) | ~8.4 (Estimated based on Morpholine) | [2] |

Note: Many properties for this specific molecule are not experimentally determined in literature and are based on predictions or data from structurally related compounds.

Thermodynamic Properties: A Methodological Approach

Thermodynamic parameters such as enthalpy of fusion (ΔHfus) and heat capacity (Cp) are crucial for understanding the energy requirements of phase transitions and the stability of the solid state.[3] These properties directly impact formulation, processing, and storage of active pharmaceutical ingredients (APIs).

Determining Enthalpy of Fusion and Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary and most authoritative technique for measuring the thermal properties of pharmaceutical compounds.[4][5] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting point (Tm) and the energy absorbed during melting (enthalpy of fusion).[6][7]

The melting of a crystalline solid is an endothermic process, appearing as a distinct peak on a DSC thermogram.[8] The temperature at the onset of this peak is defined as the melting point, a critical indicator of purity.[7] The area under the peak is directly proportional to the enthalpy of fusion, which reflects the strength of the crystal lattice.[7][8] A broad melting peak often suggests the presence of impurities or multiple polymorphic forms. For drug development, identifying the most stable polymorph is essential, as different forms can have different solubilities and bioavailabilities.[3]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium (Tm = 156.6 °C, ΔHfus = 28.66 J/g).[7][9]

-

Sample Preparation: Accurately weigh 2-5 mg of Morpholin-3-ylmethanamine into a Tzero aluminum pan and hermetically seal it.[10] Prepare an identical empty, sealed pan to serve as the reference.

-

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).[3] A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

-

-

Data Analysis:

Solubility in Organic Solvents

While aqueous solubility is paramount for biopharmaceutical applications, solubility in organic solvents is critical for synthesis, purification, and formulation of non-aqueous delivery systems. [11]The same shake-flask methodology can be applied using solvents relevant to chemical processing, such as ethanol, isopropanol, or acetone.

Computational and Predictive Models

In the absence of experimental data, computational models serve as powerful tools for estimating thermodynamic and solubility properties, particularly in early-stage drug discovery. [12]

COSMO-RS for Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that predicts thermodynamic properties in liquids. [13]It calculates the chemical potential of a solute in a solvent based on the molecule's surface polarity distribution, derived from quantum mechanical calculations. [14][15]COSMO-RS can be used to screen a wide range of solvents to find optimal candidates for crystallization or formulation, and to predict properties like vapor pressure and partition coefficients (logP). [14][16][17]This a priori prediction capability, which does not rely on group contribution parameters, makes it particularly valuable for novel chemical entities. [13][15]

QSPR and Machine Learning Models

Quantitative Structure-Property Relationship (QSPR) models use statistical methods and machine learning to correlate molecular descriptors (e.g., fingerprints, physicochemical properties) with experimental data. [18][19]Once trained on a large dataset of known solubilities, these models can predict the solubility of new compounds with high speed. [20]Deep learning and graph convolutional neural networks are increasingly being used to develop highly accurate solubility prediction models. [19]

Conclusion

The thermodynamic and solubility properties of Morpholin-3-ylmethanamine are fundamental to its development as a potential pharmaceutical agent. This guide has established a comprehensive framework for the experimental determination of these properties, grounded in authoritative, field-proven methodologies like Differential Scanning Calorimetry and the shake-flask method. By detailing the causality behind experimental choices and providing step-by-step protocols, researchers are equipped to generate high-quality, reliable data. Furthermore, the integration of computational approaches like COSMO-RS and QSPR modeling provides a valuable predictive toolkit for early-stage assessment when experimental data is scarce. This integrated approach of rigorous experimentation and predictive modeling ensures a robust understanding of a molecule's physicochemical profile, accelerating the journey from discovery to development.

References

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. SCM. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

-

Measurement of enthalpy of fusion. Calnesis Laboratory. [Link]

-

Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE. [Link]

-

COSMO-RS - Wikipedia. Wikipedia. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. [Link]

-

Estimation of Heat Capacity of Organic Compounds from Group Contributions. ACS Publications. [Link]

-

Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

-

Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. PubMed. [Link]

-

Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons. ACS Publications. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

A.8. PARTITION COEFFICIENT 1. METHOD. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols. NIST. [Link]

-

Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. MDPI. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

-

Atomistic Descriptors for Machine Learning Models of Solubility Parameters for Small Molecules and Polymers. MDPI. [Link]

-

Enthalpy of Fusion of Indium: A Certified Reference Material for Differential Scanning Calorimetry. ACS Publications. [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. RSC Publishing. [Link]

-

Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Publications. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. [Link]

-

Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. PubMed. [Link]

-

Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. ACS Publications. [Link]

-

Thermodynamic Properties of Binary Liquid Systems of Morpholine and Butylamines at Varying Temperatures. ResearchGate. [Link]

-

Measuring the enthalpy and temperature of melting. ResearchGate. [Link]

-

Fusion enthalpy (ΔHf) obtained from DSC measurements compared with the... ResearchGate. [Link]

-

Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. [Link]

-

Morpholine. National Institute of Standards and Technology. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Morpholine. National Institute of Standards and Technology. [Link]

-

Morpholine - Wikipedia. Wikipedia. [Link]

-

(3R)-morpholin-3-ylmethanol. ChemBK. [Link]

-

Morpholine. IARC Publications. [Link]

-

Morpholine | C4H9NO. PubChem. [Link]

-

Morpholine. NCBI. [Link]

-

Methyl[3-(morpholin-3-yl)propyl]amine | CAS#:1779459-98-1. Chemsrc. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. calnesis.com [calnesis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. COSMO-RS - Wikipedia [en.wikipedia.org]

- 14. scm.com [scm.com]

- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of Morpholin-3-ylmethanamine